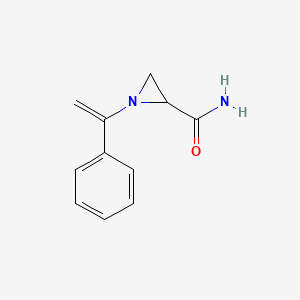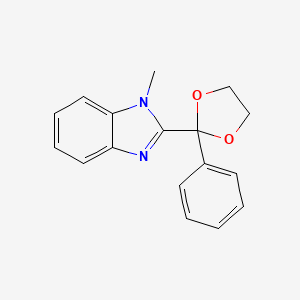
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a 2-phenyl-1,3-dioxolan-2-yl substituent at the 2-position, making it a unique and potentially valuable molecule for various scientific research applications.
准备方法
The synthesis of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, automated synthesis, and the use of more efficient catalysts and solvents to improve yield and reduce production costs .
化学反应分析
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the benzimidazole ring or the dioxolane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazole ring or the dioxolane moiety, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
科学研究应用
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their therapeutic potential, including anticancer, antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Applications: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA, RNA, and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2-position, similar to the dioxolane moiety in the target compound.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
属性
CAS 编号 |
76099-38-2 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)17(20-11-12-21-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI 键 |
QONJFQSMMBSPSM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3(OCCO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


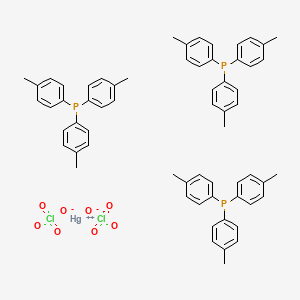

![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
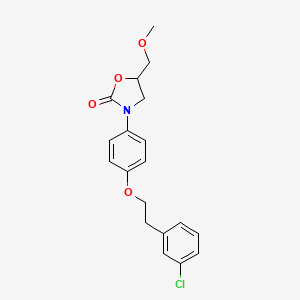

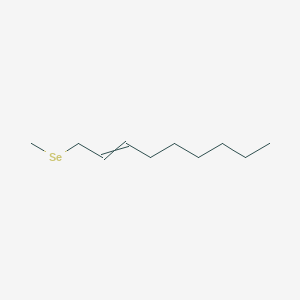



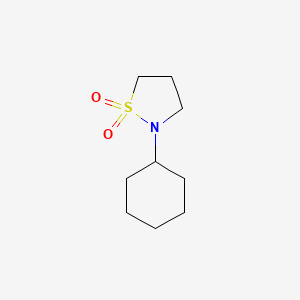
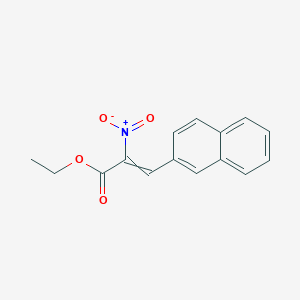
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
